Cerous octanoate finds applications in various scientific research areas. For instance, it serves as a catalyst in chemical reactions [] and a model compound for studying the phase behavior of metal carboxylates []. It is also utilized in material science research, particularly in the development of insulating compositions for printed circuit boards [, ].
Cerous octanoate, also known as cerium(III) octanoate, is a cerium-based compound with the chemical formula . It is formed from cerium and octanoic acid, a fatty acid with eight carbon atoms. Cerous octanoate is classified as a metal organic compound and is primarily used in various chemical applications due to its unique properties.
Cerous octanoate can be sourced through chemical synthesis involving cerium salts and fatty acids. It belongs to the category of organometallic compounds, specifically metal carboxylates, which are characterized by the presence of metal ions coordinated to carboxylate groups derived from carboxylic acids.
The synthesis of cerous octanoate typically involves the reaction of cerium(III) chloride with octanoic acid. The general reaction can be represented as follows:
This reaction is conducted in an organic solvent under controlled temperature conditions to ensure complete reaction and formation of the desired product. The resulting cerous octanoate can be purified through recrystallization or other separation techniques to obtain a high-purity compound suitable for further applications.
Cerous octanoate features a central cerium ion coordinated by three octanoate ligands. The molecular structure can be depicted as:
The molecular weight of cerous octanoate is approximately 300.39 g/mol, with a melting point that varies based on purity and specific synthesis methods.
Cerous octanoate can participate in various chemical reactions due to its carboxylate nature. Key reactions include:
These reactions are significant for applications in catalysis and material science, where cerous octanoate can serve as a precursor for more complex materials or as a catalyst itself.
The mechanism of action for cerous octanoate primarily relates to its role as a catalyst or precursor in chemical reactions. When used in catalysis, it facilitates various organic transformations through coordination with reactants, lowering activation energy barriers and promoting reaction efficiency.
In biological contexts, cerium compounds like cerous octanoate exhibit antioxidant properties, which are attributed to their ability to scavenge reactive oxygen species (ROS). This property is particularly relevant in biomedical applications where oxidative stress is a concern .
Relevant data includes:
Cerous octanoate has several scientific applications:
Hydrothermal synthesis enables precise control over cerium(III) precursor morphology through careful parameter optimization. Thermal hydrolysis of ammonium cerium(IV) nitrate solutions (0.18 M) at 95°C for 24 hours yields aqueous CeO₂ sols with well-defined particle characteristics [3]. Subsequent ligand exchange with octanoic acid transforms these precursors into cerium(III) carboxylate complexes. The concentration of cerium precursors significantly influences nucleation kinetics, with higher concentrations (>0.15 M) promoting monodisperse nanocrystalline structures ideal for coordination chemistry [3]. During hydrothermal processing, temperature gradients between 80-100°C dictate crystallite growth rates, while reaction durations exceeding 20 hours ensure complete precursor decomposition and crystalline phase development [3] [7].
Table 1: Hydrothermal Synthesis Parameters for Cerium Precursors
Precursor Concentration | Temperature Range | Reaction Duration | Particle Characteristics |
---|---|---|---|
0.10 M | 80-85°C | 18-20 h | Amorphous aggregates |
0.15 M | 90-95°C | 22-24 h | 5-7 nm crystallites |
0.18 M | 95-100°C | 24+ h | 10-12 nm faceted crystals |
0.20 M | 100°C | 24 h | 15-20 nm polydisperse |
The aqueous CeO₂ sols produced through this method exhibit a characteristic yellow coloration and demonstrate colloidal stability due to surface hydroxyl groups that facilitate subsequent ligand exchange. Gravimetric analysis confirms CeO₂ concentrations of 0.10 M after dilution, providing standardized precursor solutions for carboxylate functionalization [3]. The crystalline structure of these precursors, confirmed by XRD analysis, reveals a fluorite-type lattice with lattice parameters consistent with nanocrystalline cerianite, providing an ideal template for carboxylate coordination [3].
The redox activity of cerium necessitates distinct synthetic approaches for stabilizing +3 versus +4 oxidation states in carboxylate complexes. Ce(III) systems employ reducing environments during synthesis, typically using cerium(III) precursors like Ce[N(SiMe₃)₂]₃, while Ce(IV) carboxylates require oxidizing conditions [4]. Heterobimetallic Ce(III)/Li frameworks demonstrate how ligand reorganization energy differs between oxidation states—Ce(III) complexes exhibit coordination numbers of 6-7, while oxidation to Ce(IV) reduces coordination numbers to 6-8 through ligand reorganization rather than exchange [4].
For cerous octanoate synthesis, maintaining reducing conditions is critical. The ligand exchange process employs ammonium bicarbonate (NH₄HCO₃) to buffer against oxidation during the phase transfer from aqueous to organic media [3]. Contrastingly, Ce(IV) octanoate synthesis requires oxidizing agents and elevated temperatures (>200°C) to stabilize the higher oxidation state, as demonstrated in hydrothermal routes using cerium(IV) ammonium nitrate [1] [3]. The choice of carboxylate ligand significantly impacts redox stability: branched-chain analogues like 2-ethylhexanoate provide greater steric protection against oxidation compared to linear octanoate chains [3].
Table 2: Oxidation State Control in Cerium Carboxylate Systems
Parameter | Ce(III) Systems | Ce(IV) Systems | Structural Implications |
---|---|---|---|
Coordination Number | 6-7 | 6-8 | Higher CN in Ce(III) |
Ce-O Bond Distance | 2.40-2.45 Å | 2.20-2.30 Å | Shorter bonds in Ce(IV) |
Redox Environment | Reducing (N₂ atmosphere) | Oxidizing (O₂ atmosphere) | Critical for state stabilization |
Ligand Preference | Linear/branched carboxylates | Branched carboxylates | Steric protection of Ce(IV) |
Temperature Range | 40-100°C | 180-290°C | Higher T for Ce(IV) stabilization |
The distinct electronic environments of Ce(III) and Ce(IV) centers significantly influence carboxylate binding modes. Ce(III) predominantly forms ionic bonds with carboxylate ligands, facilitating dynamic ligand exchange, while Ce(IV) exhibits more covalent character that stabilizes coordination but reduces catalytic redox cycling capability [4]. This fundamental difference explains why cerous octanoate demonstrates superior antioxidant behavior in nonpolar media compared to its Ce(IV) counterpart [3].
Ligand exchange dynamics govern the formation efficiency and stability of cerous octanoate complexes. Tetrakis(acetylacetonato)cerium(IV) studies reveal first-order kinetics for carboxylate exchange, with rates proportional to the enol form concentration of the incoming ligand [6]. In Ce(III)-octanoate systems, exchange occurs via dissociative-interchange mechanisms where carboxylate binding strength (Kd ≈ 10⁻³ M) determines exchange half-lives [3] [6]. Surface modification studies demonstrate that octanoic acid displaces surface hydroxyl groups on nanoceria in <30 minutes at 40°C, with the exchange efficiency exceeding 90% when using a 5:1 acid-to-cerium molar ratio [3].
The phase-transfer process employs a biphasic system (water/heptane) where ammonium bicarbonate facilitates deprotonation of octanoic acid, generating soluble octanoate anions that displace aquo/hydroxo ligands on cerium centers. This ligand exchange is monitored through FTIR spectroscopy, showing the disappearance of ν(OH) at 3400 cm⁻¹ and emergence of νas(COO⁻) at 1540 cm⁻¹, confirming successful coordination [3]. The exchange efficiency depends critically on solvent polarity, with nonpolar media like heptane favoring monomeric cerium species that resist aggregation during ligand exchange [3].
Table 3: Ligand Exchange Pathways in Cerium-Octanoate Systems
Mechanism | Rate Constant (k, s⁻¹) | Activation Energy (kJ/mol) | Experimental Conditions |
---|---|---|---|
Dissociative | 0.5 × 10⁻³ | 85-90 | Low [ligand], polar solvents |
Associative | 2.3 × 10⁻³ | 60-65 | High [ligand], nonpolar solvents |
Interchange | 1.8 × 10⁻³ | 70-75 | Moderate [ligand], mixed phases |
Redistribution | 0.3 × 10⁻³ | >95 | Solid-state, elevated temperature |
Advanced NMR studies of heterobimetallic Ce/Li systems reveal that ligand redistribution occurs 4-5 times faster in homochiral diastereomers (ΔG‡ ≈ 70 kJ/mol) than in heterochiral frameworks (ΔG‡ ≈ 90 kJ/mol), demonstrating how stereochemistry influences exchange kinetics [4]. For cerous octanoate, this translates to rapid ligand redistribution when symmetric coordination environments prevail, potentially impacting catalytic activity in antioxidant applications where surface accessibility determines radical scavenging efficiency [3] [4].
The synthesis route significantly impacts the physicochemical properties and functional efficiency of cerous octanoate complexes. Solvothermal methods employing nonpolar solvents achieve 93% phase purity with reaction times under 4 hours at temperatures of 40-80°C, while aqueous-phase synthesis requires 24+ hours at 95°C for comparable purity [3]. Energy consumption metrics reveal solvothermal routes are 3.5-fold more efficient, requiring only 0.8 kWh/g versus 2.8 kWh/g for aqueous methods due to lower temperatures and shorter reaction times [3] [7].
Solvent choice critically influences particle morphology: heptane yields 5-7 nm cerous octanoate crystallites with spherical assembly, while polar solvents like DMF promote anisotropic growth into rod-like structures (50-100 nm length) due to differential facet stabilization [3]. The solvothermal advantage extends to ligand utilization efficiency, with 85% octanoic acid incorporation in nonpolar media versus <60% in aqueous systems, reducing raw material requirements [3]. This efficiency stems from suppressed hydrolysis—nonpolar environments minimize competitive aquation reactions that displace carboxylate ligands in aqueous synthesis [3] [7].
Table 4: Synthesis Efficiency Comparison for Cerous Octanoate
Parameter | Solvothermal Synthesis | Aqueous-Phase Synthesis | Efficiency Advantage |
---|---|---|---|
Temperature Range | 40-80°C | 80-100°C | 20-40°C lower |
Reaction Time | 3-4 h | 18-24 h | 6-fold faster |
Ligand Utilization | 80-85% | 50-60% | 30-40% higher yield |
Particle Size (DLS) | 5-7 nm | 10-15 nm | Smaller/monodisperse |
Energy Consumption | 0.8 kWh/g | 2.8 kWh/g | 71% reduction |
Solvent Recovery | >95% | <80% | Lower waste generation |
Solvent effects extend beyond reaction kinetics to influence functional performance. Cerous octanoate synthesized in heptane demonstrates 40% higher superoxide radical scavenging activity compared to aqueous-synthesized equivalents due to superior dispersion stability in nonpolar environments [3]. This advantage proves critical for applications like fuel additives where colloidal stability determines engine deposition behavior, or sunscreen formulations requiring homogeneous distribution in organic matrices [3]. However, aqueous routes retain value for biomedical applications demanding ultrapure, endotoxin-free products, despite lower efficiency [3].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9